molecular formula C15H13ClFNO2 B4825604 N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide

N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide

Cat. No.: B4825604
M. Wt: 293.72 g/mol
InChI Key: LGPVHBBUTJMLJI-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenoxyacetamide moiety substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide typically involves the reaction of benzylamine with 3-chloro-4-fluorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve benzylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3-chloro-4-fluorophenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, potentially with altered biological or chemical properties.

    Hydrolysis: Formation of the corresponding carboxylic acid and benzylamine.

Scientific Research Applications

N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be employed in studies investigating its biological activity, such as its effects on specific enzymes or receptors.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.

    Chemical Research: The compound can serve as a model substrate for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzyl group and the substituted phenoxy ring can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

    N-benzyl-2-(4-chlorophenoxy)acetamide: Lacks the fluorine substitution, which may affect its chemical reactivity and biological activity.

    N-benzyl-2-(3-fluorophenoxy)acetamide: Lacks the chlorine substitution, potentially altering its properties compared to the original compound.

    N-benzyl-2-(3-chloro-4-methylphenoxy)acetamide: Substitution with a methyl group instead of fluorine, which can influence its steric and electronic properties.

The uniqueness of this compound lies in the specific combination of chlorine and fluorine substitutions on the phenoxy ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-13-8-12(6-7-14(13)17)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVHBBUTJMLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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